N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide
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Overview
Description
Compounds with a structure similar to the one you provided often belong to the class of coumarins . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature, so they have been routinely employed as herbal medicines since early ages .
Synthesis Analysis
The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4 and C-7 positions have been intensively screened for different biological properties .Molecular Structure Analysis
The molecular structure of these compounds is often complex and unique, allowing for various applications in scientific research.Chemical Reactions Analysis
The chemical reactions involving these compounds can be diverse, depending on the specific functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely, depending on their specific structure .Scientific Research Applications
Psycho- and Neurotropic Profiling
Research into psycho- and neurotropic properties of novel quinoline derivatives has shown promising results in the development of compounds with specific sedative effects and considerable anti-amnesic activity. Studies involving in vivo tests, such as the open field test and elevated plus maze, have identified compounds with potent anti-anxiety action, anti-amnesic activity, and considerable antihypoxic effect, indicating their potential for further studies as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
Cytotoxic Activity
The cytotoxic activity of carboxamide derivatives of quinoline compounds has been evaluated against various cancer cell lines, demonstrating potent cytotoxic effects. This includes growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Some derivatives have shown IC50 values less than 10 nM, indicating their potential as powerful cytotoxic agents for cancer treatment (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Corrosion Inhibition
Quantum chemical calculations based on the Density Functional Theory (DFT) method have been performed on quinoxaline compounds to evaluate their efficiency as corrosion inhibitors for copper in nitric acid media. The study establishes a relationship between the molecular structure of quinoxalines and their inhibition efficiency, providing insights into the development of effective corrosion inhibitors (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Salem Al-Deyab, 2014).
Antiviral Agents
The synthesis and evaluation of novel quinoxaline derivatives as antiviral agents have revealed compounds with highly potent activity against various viral strains, including HCV, HBV, HSV-1, and HCMV. The research emphasizes the low cytotoxicity and high selectivity of certain compounds, making them promising candidates for antiviral therapy (Elzahabi, 2017).
Organic Synthesis and Material Science
Studies in organic synthesis have demonstrated efficient methods for the synthesis of quinoxaline derivatives, highlighting their applications in creating diverse chemical libraries and potential use in material science. The research showcases novel synthetic routes that offer good yields, easy work-up, and environmentally friendly characteristics, suitable for large-scale manufacturing (Yang, Liang, Zuo, & Long, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethylamine to form the desired product.", "Starting Materials": [ "3,4,5-triethoxybenzoic acid", "thionyl chloride", "2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethylamine" ], "Reaction": [ "Step 1: 3,4,5-triethoxybenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with 2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethylamine in the presence of a base such as triethylamine to form the desired product, N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide." ] } | |
CAS No. |
851407-89-1 |
Molecular Formula |
C26H32N2O5 |
Molecular Weight |
452.551 |
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C26H32N2O5/c1-6-31-21-14-20(15-22(32-7-2)24(21)33-8-3)25(29)27-12-11-19-13-18-10-9-16(4)17(5)23(18)28-26(19)30/h9-10,13-15H,6-8,11-12H2,1-5H3,(H,27,29)(H,28,30) |
InChI Key |
DFIBUDWUPMZJJF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC3=C(C(=C(C=C3)C)C)NC2=O |
solubility |
not available |
Origin of Product |
United States |
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